molecular formula C27H56S2 B12670091 1,1'-(Isopropylidene)bis(thio)bisdodecane CAS No. 84787-75-7

1,1'-(Isopropylidene)bis(thio)bisdodecane

Cat. No.: B12670091
CAS No.: 84787-75-7
M. Wt: 444.9 g/mol
InChI Key: NXGADXVDCYRGTQ-UHFFFAOYSA-N
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Description

1,1’-(Isopropylidene)bis(thio)bisdodecane is an organic sulfur compound. It is known for its unique chemical structure, which includes two dodecane chains connected by a central isopropylidene group with sulfur atoms. This compound is used in various industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Isopropylidene)bis(thio)bisdodecane typically involves the reaction of dodecane thiol with acetone under controlled conditions. The reaction is catalyzed by an acid or base, which facilitates the formation of the isopropylidene bridge between the two dodecane chains. The reaction is carried out at a specific temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of 1,1’-(Isopropylidene)bis(thio)bisdodecane involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using distillation or other separation techniques to isolate the desired compound. The process is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Isopropylidene)bis(thio)bisdodecane undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The hydrogen atoms on the dodecane chains can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids, or other oxidizing agents are used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or other reducing agents are used for reduction reactions.

    Substitution Reactions: Halogens, alkylating agents, or other electrophiles are used for substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced sulfur species.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

1,1’-(Isopropylidene)bis(thio)bisdodecane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Used in the production of lubricants, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1’-(Isopropylidene)bis(thio)bisdodecane involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of covalent bonds with other molecules, affecting their structure and function. The compound can also undergo redox reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(Isopropylidene)bis(thio)bishexane
  • 1,1’-(Isopropylidene)bis(thio)bisdecane

Uniqueness

1,1’-(Isopropylidene)bis(thio)bisdodecane is unique due to its longer dodecane chains, which provide distinct physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it suitable for specific applications where longer alkyl chains are advantageous.

Properties

CAS No.

84787-75-7

Molecular Formula

C27H56S2

Molecular Weight

444.9 g/mol

IUPAC Name

1-(2-dodecylsulfanylpropan-2-ylsulfanyl)dodecane

InChI

InChI=1S/C27H56S2/c1-5-7-9-11-13-15-17-19-21-23-25-28-27(3,4)29-26-24-22-20-18-16-14-12-10-8-6-2/h5-26H2,1-4H3

InChI Key

NXGADXVDCYRGTQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC(C)(C)SCCCCCCCCCCCC

Origin of Product

United States

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